5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one
Overview
Description
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound known for its significant industrial applications, particularly as a biocide and preservative. It is a derivative of benzothiazole and is characterized by its stability and effectiveness in inhibiting the growth of microorganisms such as fungi and bacteria .
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one are microorganisms, including fungi, bacteria, and algae . It is widely used as an industrial biocide .
Mode of Action
The compound interacts with these microorganisms, inhibiting their growth in organic media
Biochemical Pathways
The affected pathways are those essential for the growth and reproduction of microorganisms. The compound’s action disrupts these pathways, leading to the death of the microorganisms
Pharmacokinetics
Given its use as an industrial biocide, it is likely that these properties have been optimized to ensure effective bioavailability .
Result of Action
The result of the compound’s action is the effective control of microbial growth. This prevents problems caused by microbial proliferation, such as mold, fermentation, spoilage, coagulation, and odor .
Action Environment
The action of this compound is stable in both acidic and alkaline environments, allowing it to be used across a wide range . Environmental factors such as temperature, pH, and the presence of other substances can influence its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method includes the reaction of isothiazolin and sodium chlorosulfite . These reactions typically require controlled conditions, including specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Substitution: It participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Addition: It can also undergo electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, nucleophiles, and electrophiles. The conditions often involve specific solvents like dimethylformamide and chloroform, and controlled temperatures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its antimicrobial properties make it useful in studying the inhibition of microbial growth.
Medicine: It is explored for its potential therapeutic applications, particularly in developing antimicrobial agents.
Industry: It is widely used as a preservative in products such as paints, coatings, and adhesives to prevent microbial contamination
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Another benzothiazole derivative with similar antimicrobial properties.
2-Methyl-1,1-dioxo-1,2-benzothiazol-3-one: A closely related compound with comparable chemical properties.
2-(5-bromopentyl)-1,1-dioxo-1,2-benzothiazol-3-one: A derivative with additional bromine substitution, offering different reactivity.
Uniqueness
5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is unique due to its specific methyl substitution, which can influence its reactivity and effectiveness as an antimicrobial agent. This substitution can enhance its stability and solubility in various solvents, making it more versatile for different applications .
Properties
IUPAC Name |
5-methyl-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-5-2-3-7-6(4-5)8(10)9-13(7,11)12/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUKCJHNIOIUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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